molecular formula C8H6ClFO B1307485 4-Fluorophenylacetyl chloride CAS No. 459-04-1

4-Fluorophenylacetyl chloride

Cat. No. B1307485
CAS RN: 459-04-1
M. Wt: 172.58 g/mol
InChI Key: SIOJFYRPBYGHOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves halogenation, cross-coupling reactions, or substitution reactions. For instance, 4-fluorobenzenesulfonyl chloride is used as an activating agent for the covalent attachment of biologicals to solid supports, indicating that similar compounds like 4-fluorophenylacetyl chloride could potentially be used in bioconjugation applications . The synthesis of 4-phenylthiobenzyl chloride from 4-fluorobenzaldehyde through substitution and chlorination reactions suggests that 4-fluorophenylacetyl chloride could be synthesized through similar halogenation strategies .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be determined using techniques such as X-ray diffraction and electron diffraction. For example, the crystal and molecular structure of tetrakis(4-fluorophenylisonitrile)rhodium(I) chloride hydrate was determined using X-ray diffraction, showing a triclinic crystal structure . Similarly, the molecular structure of gaseous 4-fluoro-2',4',6'-trimethylbiphenyl was determined by electron diffraction . These methods could be applied to determine the molecular structure of 4-fluorophenylacetyl chloride.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions. The reactivity of the fluorine atom can influence the outcome of these reactions. For example, 4-fluorocatechol is synthesized through esterification, rearrangement, and oxidation reactions, demonstrating the reactivity of the fluorine atom in directing synthetic pathways . The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves reactions with ammonium acetate in acetic acid, indicating that 4-fluorophenylacetyl chloride might also undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom. The thermal characterization of 4-fluorobenzyltriphenylphosphonium chloride shows that it undergoes single-stage decomposition, which could be relevant for understanding the thermal stability of 4-fluorophenylacetyl chloride . The chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation highlights the importance of controlling positional isomers in the synthesis of fluorinated compounds, which is also applicable to the synthesis of 4-fluorophenylacetyl chloride .

Scientific Research Applications

1. Biologicals Attachment to Solid Supports

Chang et al. (1992) describe the use of 4-fluorobenzenesulfonyl chloride, a compound related to 4-fluorophenylacetyl chloride, as an activating agent for covalent attachment of biological substances to solid supports. This method is particularly useful for attaching enzymes, antibodies, and other biologicals to functionalized microspheres, beads, or fibers, maintaining their biological function. This approach has potential therapeutic applications, including bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).

2. Genetically Encoded Fluorescent Amino Acids

Summerer et al. (2006) developed a method for biosynthetically incorporating a low-molecular-weight fluorophore into proteins using genetically encoded fluorescent amino acids. This technique, using compounds like 4-fluorophenylacetyl chloride, enables the study of protein structure, dynamics, and interactions in vitro and in vivo, enhancing biochemical and cellular studies of protein function (Summerer et al., 2006).

3. Synthesis and Characterization of Complexes

Karipcin and Arabali (2006) researched the synthesis of new ketooximes and their complexes, starting with reactions involving chloroacetyl chloride, which is structurally similar to 4-fluorophenylacetyl chloride. Their work contributes to the understanding of bidentate ligand properties in metal complexes, useful in various chemical and pharmaceutical applications (Karipcin & Arabali, 2006).

4. Fluorescent Probes for Ion Detection

Nie et al. (2020) utilized nitrogen-fluorine co-doped carbon nanodots synthesized using 4-fluorophthalic acid (related to 4-fluorophenylacetyl chloride) as fluorescent probes for detecting hypochlorite ions in aqueous media. This method is significant for environmental monitoring and the detection of pollutants (Nie et al., 2020).

5. Synthesis of Fluorescent Dyes

Lavis (2017) discusses the development of small-molecule fluorophores, such as fluorescein and rhodamine derivatives, for biochemical and biological research. The application of compounds like 4-fluorophenylacetyl chloride in this field enables the creation of sophisticated fluorescent dyes, enhancing experimental techniques in biology and chemistry (Lavis, 2017).

Safety And Hazards

4-Fluorophenylacetyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is toxic if inhaled and reacts violently with water . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJFYRPBYGHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395835
Record name 4-Fluorophenylacetyl chloride
Source EPA DSSTox
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenylacetyl chloride

CAS RN

459-04-1
Record name 2-(4-Fluorophenyl)acetyl chloride
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Record name 4-Fluorophenylacetyl chloride
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Record name 4-Fluorophenylacetyl chloride
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Synthesis routes and methods I

Procedure details

4-Fluorophenylacetic acid [starting compound B] (15 g) was dissolved in thionyl chloride (15 ml) to prepare a solution which was then heated at 60° C. for one hr. Excess thionyl chloride was removed by evaporation under the reduced pressure to give 4-fluorophenylacetyl chloride. The acid chloride was dissolved in acetone (200 ml). Ammonium acetate (112 g) was added to the solution, and the mixture was stirred at room temperature for 17 hr. An aqueous saturated sodium hydrogencarbonate solution (150 ml) was added thereto, and the mixture was stirred at room temperature for one hr. The reaction solution was then extracted with chloroform, and the solvent in the extract was removed by evaporation to give a crude crystal. The resultant crude crystal was washed with a hexane/ethyl acetate (2/1) mixed solution to give 4-fluorophenylacetamide (10.5 g, yield 70%).
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Quantity
15 mL
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 1-L three-neck flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen bubbler vented to a water scrubber was placed 60.0 g (0.389 mol) of 4-fluorophenylacetic acid, 0.18 g, 0.002 mol) of N,N-dimethylformamide and 250 g of toluene. The addition funnel was charged with 50.4 g (0.397 mol) of oxalyl chloride and added to the reaction mixture over a 10 minute period resulting in gas evolution (4.7° C. exotherm was observed). The reaction mixture was stirred at ambient temperature for 2.5 hours (gas evolution complete) and the head space of the reaction flask was sparged with nitrogen for 10 minutes before storing the material. HPLC assay of the solution indicated that 19.1 wt % of the solution was 4-fluoroacetyl chloride, thus affording a 99% yield. Purification of crude 4-fluorophenylacetyl chloride by vacuum distillation (57-58° C., 0.15 mm Hg) affords 4-fluorophenylacetyl chloride as a clear liquid in 90% yield.
Name
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
50.4 g
Type
reactant
Reaction Step Four
Quantity
250 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Into a suitable reactor is charged 4-fluorophenylacetic acid (122.5 kg, 795 mol), N,N-dimethylformamide (0.37 kg, 5.1 mol), and toluene (490 kg). Oxalyl chloride (105.2 kg, 829 mol) is added at a rate to maintain the temperature at about 35° C. The solution is stirred for at least 7 hours at about 25° C., typically affording a solution of about 22.1 wt % 4-fluorophenylacetyl chloride (99% yield as determined by HPLC assay).
Quantity
122.5 kg
Type
reactant
Reaction Step One
Quantity
0.37 kg
Type
reactant
Reaction Step One
Quantity
490 kg
Type
solvent
Reaction Step One
Quantity
105.2 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 150 g (0.974 mol) of 4-fluorophenylacetic acid an 1 mL of N,N-dimethylformamide in 500 mL of toluene at 40 ° C. was treated with 20 mL of thionyl chloride and heated to 400° C. An additional 61.2 mL of thionyl chloride was added dropwise over 1.5 hours. After the addition, the solution was heated at 50° C. for 1 hour, the solvent was removed in vacuo and the residual oil was distilled at reduced pressure (1.5 mmHg) to afford 150.4 g (89.5%) of the title compound, bp=68°-70 ° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step Two
Yield
89.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluorophenylacetyl chloride
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4-Fluorophenylacetyl chloride
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4-Fluorophenylacetyl chloride
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4-Fluorophenylacetyl chloride
Reactant of Route 6
4-Fluorophenylacetyl chloride

Citations

For This Compound
55
Citations
MJ Laufersweiler, TA Brugel, MP Clark… - Bioorganic & medicinal …, 2004 - Elsevier
… Methylation of the hydroxyl followed by removal of the t-Boc protecting group under acidic conditions and acylation with 4-fluorophenylacetyl chloride gave intermediate 5. …
Number of citations: 20 www.sciencedirect.com
TM Babar, G Qadeer, GS Khan, NH Rama… - … Section E: Structure …, 2006 - scripts.iucr.org
… under reflux at 343 K to give 4-fluorophenylacetyl chloride. Completion of the reaction was … out under reduced pressure to afford 4-fluorophenylacetyl chloride. Homophthalic acid (2.0 …
Number of citations: 1 scripts.iucr.org
MP Clark, SK Laughlin, MJ Laufersweiler… - Journal of medicinal …, 2004 - ACS Publications
… Removal of the Boc protecting group, acylation with 4-fluorophenylacetyl chloride, and hydrogenolysis of the Cbz protecting group affords the amine 4. Acylation of amine 4 with the …
Number of citations: 154 pubs.acs.org
PT Sunderland, AS Thompson… - The Journal of Organic …, 2007 - ACS Publications
… Attempts to extend the reaction to aliphatic acyl chlorides failed, in that 4-fluorophenylacetyl chloride and hexanoyl chloride only gave mixtures of decomposition products (Entries Q and …
Number of citations: 8 pubs.acs.org
MD Curtis, NC Hayes, PA Matson - The Journal of Organic …, 2006 - ACS Publications
… The remaining product-laden toluene solution was then treated with 4-fluorophenylacetyl chloride to form 12 in high reproducible yield in a single reaction pot. With 12 in hand, its …
Number of citations: 13 pubs.acs.org
HC Chan, SC Kuo, SC Liu, CH Liu, SL Hsu - Cancer letters, 2002 - Elsevier
… was reflux for 6 h, after the reaction was completed, the solvent was removed by evaporation, and the residue was washed with petroleum ether to afford 4-fluorophenylacetyl chloride (…
Number of citations: 16 www.sciencedirect.com
D Liang, C Wu, L Liu, H Li, Q Wu, D Shi, Y Zhang… - Journal of Membrane …, 2023 - Elsevier
… 10.255 g (60 mmol) of 4-fluorophenylacetyl chloride was added dropwise with a constant pressure funnel. After the addition, the iced water bath was removed and left the reaction at …
Number of citations: 1 www.sciencedirect.com
F Karimi, B Langström - European Journal of Organic Chemistry, 2003 - Wiley Online Library
… [b] Under argon, 4-fluorophenylacetyl chloride (0.29 mL, 2.1 mmol) was added to a solution of 38 (0.50 g, 2.0 mmol) in anhydrous THF (10 mL) at 0 C. The resulting mixture was stirred …
LC Morrill, J Douglas, T Lebl, AMZ Slawin, DJ Fox… - Chemical …, 2013 - pubs.rsc.org
… The formation of an acyl isothiouronium ion such as 56 is supported by the treatment of HBTM 2.1 6 with 4-fluorophenylacetyl chloride to give N-acyl isothiouronium chloride 60 (δ F −…
Number of citations: 111 pubs.rsc.org
AM Starosotnikov, MA Bastrakov - International Journal of Molecular …, 2023 - mdpi.com
… , which was further acylated with 4-fluorophenylacetyl chloride to give intermediate 288. … , which was acylated with 4-fluorophenylacetyl chloride to produce 299, which on heating in …
Number of citations: 6 www.mdpi.com

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